Cycloheptane, (2-bromoethylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromoethylidene)cycloheptane is an organic compound with the molecular formula C9H15Br It is a derivative of cycloheptane, where a bromoethylidene group is attached to the cycloheptane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromoethylidene)cycloheptane typically involves the bromination of cycloheptane derivatives. One common method is the reaction of cycloheptanone with phosphorus tribromide (PBr3) to form the corresponding bromo compound, followed by dehydrohalogenation to yield (2-Bromoethylidene)cycloheptane .
Industrial Production Methods: Industrial production methods for (2-Bromoethylidene)cycloheptane are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: (2-Bromoethylidene)cycloheptane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form alcohols.
Elimination Reactions: Dehydrohalogenation can occur, leading to the formation of alkenes.
Addition Reactions: The double bond in the bromoethylidene group can participate in addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.
Addition: Halogens (Br2, Cl2) or hydrogen halides (HBr, HCl) in inert solvents.
Major Products:
Substitution: Formation of cycloheptanol derivatives.
Elimination: Formation of cycloheptene.
Addition: Formation of dihalo derivatives or haloalkanes.
Scientific Research Applications
(2-Bromoethylidene)cycloheptane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in studying the effects of halogenated compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties, although specific applications are still under research.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromoethylidene)cycloheptane involves its reactivity due to the presence of the bromoethylidene group. The bromine atom is highly reactive and can participate in various substitution and elimination reactions. The double bond in the bromoethylidene group also makes the compound susceptible to addition reactions. These reactive sites allow (2-Bromoethylidene)cycloheptane to interact with different molecular targets and pathways, making it a versatile compound in chemical reactions .
Comparison with Similar Compounds
Cycloheptane: The parent compound, lacking the bromoethylidene group.
Cycloheptanone: A ketone derivative of cycloheptane.
Cycloheptene: An unsaturated derivative with a double bond in the ring.
Comparison:
Uniqueness: (2-Bromoethylidene)cycloheptane is unique due to the presence of both a bromine atom and a double bond, which confer distinct reactivity compared to its analogs.
Reactivity: The bromoethylidene group makes it more reactive in substitution and addition reactions compared to cycloheptane and cycloheptanone.
Applications: Its unique structure allows for specialized applications in organic synthesis and potential pharmacological research.
Properties
CAS No. |
90149-86-3 |
---|---|
Molecular Formula |
C9H15Br |
Molecular Weight |
203.12 g/mol |
IUPAC Name |
2-bromoethylidenecycloheptane |
InChI |
InChI=1S/C9H15Br/c10-8-7-9-5-3-1-2-4-6-9/h7H,1-6,8H2 |
InChI Key |
SGZIIUNFYSCHMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(=CCBr)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.